

Barbamide: A Marine Metabolite with Therapeutic Potential in Neuroscience

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Compound of Interest

Compound Name: Barbamide

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A Technical Guide for Drug Discovery Professionals

Abstract

Barbamide, a lipopeptide derived from the marine cyanobacterium *Lyngbya majuscula*, has emerged as a promising lead compound for drug discovery, particularly in the realm of neuroscience. Initially identified for its molluscicidal properties, recent research has unveiled its nuanced interactions with key receptors in the mammalian central nervous system (CNS). This technical guide provides a comprehensive overview of **barbamide**, including its biological activities, mechanism of action, and key experimental data, to support further investigation and development of **barbamide**-based therapeutics. With a favorable profile of low cytotoxicity and significant affinity for multiple CNS targets, **barbamide** presents a compelling scaffold for the development of novel drugs targeting neurological and psychiatric disorders.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. Marine environments, in particular, offer a vast and largely untapped reservoir of chemical diversity.

Barbamide is a chlorinated lipopeptide first isolated from the Caribbean cyanobacterium *Lyngbya majuscula*.^[1] While its initial characterization revealed potent molluscicidal activity, subsequent investigations have shifted focus to its effects on mammalian systems.^[1]

Recent studies have demonstrated that **barbamide** interacts with several G-protein coupled receptors and transporters in the CNS, exhibiting a unique pharmacological profile.^{[2][3]}

Notably, it displays significant binding affinity for the kappa opioid receptor (KOR), sigma-1 ($\sigma 1$) and sigma-2 ($\sigma 2$) receptors, and the dopamine transporter (DAT).[2] Furthermore, **barbamide** has been shown to modulate neuronal excitability by enhancing store-operated calcium entry (SOCE) in sensory neurons, a process potentially mediated by its interaction with the $\sigma 2$ receptor, also known as transmembrane protein 97 (TMEM97).[2][3]

Crucially, **barbamide** exhibits limited cytotoxicity against a range of mammalian cancer and non-cancerous cell lines at concentrations effective for receptor modulation, highlighting its potential as a safe starting point for medicinal chemistry efforts.[2] This guide synthesizes the current knowledge on **barbamide**, presenting its biological data, experimental methodologies, and proposed mechanisms of action to facilitate its exploration as a lead compound in drug discovery.

Chemical Properties

Barbamide is a unique lipopeptide characterized by the presence of a trichloromethyl group and a thiazole ring. Its chemical structure and that of some of its known analogs are presented below.

Table 1: Chemical Structures of **Barbamide** and its Analogs

Compound Name	Chemical Structure	Molecular Formula
Barbamide	[Image of Barbamide structure]	$C_{20}H_{23}Cl_3N_2O_2S$
Barbaleucamide A	[Image of Barbaleucamide A structure]	$C_{21}H_{26}Cl_3N_3O_2S$
Dysidenin	[Image of Dysidenin structure]	$C_{17}H_{23}Cl_6N_3OS$
Dysidenamide	[Image of Dysidenamide structure]	$C_{17}H_{22}Cl_5N_3OS$

Note: The images of the chemical structures are placeholders and would be inserted in a final document.

Biological Activity and Quantitative Data

Barbamide's biological activity has been characterized through a series of in vitro assays, revealing a multi-target profile with potential therapeutic implications.

Receptor Binding Affinity

Barbamide's affinity for various CNS receptors has been determined through radioligand binding assays, primarily conducted via the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP).[2] The binding affinities (K_i) for key targets are summarized in the table below.

Table 2: Receptor Binding Affinities of **Barbamide**

Target Receptor/Transporter	Binding Affinity (K _i) [nM]	Reference
Kappa Opioid Receptor (KOR)	79.14	[2]
Sigma-1 Receptor (σ1)	2256	[2]
Sigma-2 Receptor (σ2/TMEM97)	2640	[2]
Dopamine D3 Receptor (D3R)	446	[2]
Dopamine Transporter (DAT)	3100	[2]

Cellular Activity

Barbamide modulates neuronal function by impacting calcium signaling. In studies using primary mouse dorsal root ganglion (DRG) neurons, **barbamide** was found to enhance the excitatory effect of the TRPV1 agonist capsaicin and to potentiate store-operated calcium entry (SOCE) following depletion of intracellular calcium stores.[2][3] This suggests a role for **barbamide** in sensitizing neurons to excitatory stimuli.

Cytotoxicity Profile

A critical aspect of a lead compound is its safety profile. **Barbamide** has demonstrated minimal cytotoxicity in several mammalian cell lines.

Table 3: Cytotoxicity of **Barbamide** in Mammalian Cell Lines

Cell Line	Cell Type	Assay	Result	Concentration Range Tested (µM)	Reference
MDA-MB-231	Triple-negative breast cancer	MTT	No significant decrease in cell viability	0.1 - 100	[2]
BT-549	Triple-negative breast cancer	MTT	No significant decrease in cell viability	0.1 - 100	[2]
MCF-7	Estrogen receptor-positive breast cancer	MTT	No significant decrease in cell viability	0.1 - 100	[2]
HEK-293	Human embryonic kidney (non-cancerous)	MTT	No significant decrease in cell viability	0.1 - 100	[2]

Molluscicidal Activity

Barbamide was originally identified based on its toxicity to the mollusc *Biomphalaria glabrata*.

Table 4: Molluscicidal Activity of **Barbamide**

Organism	Activity	LC100	Reference
<i>Biomphalaria glabrata</i>	Molluscicidal	10 µg/mL	[1]

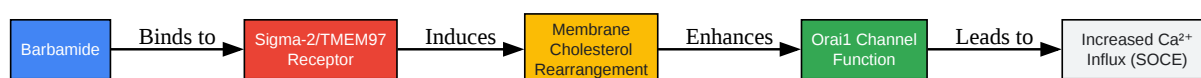
Mechanism of Action

The precise molecular mechanisms underlying all of **barbamide**'s biological activities are still under investigation. However, a plausible mechanism for its effects on calcium signaling has

been proposed.

Modulation of Store-Operated Calcium Entry (SOCE)

Barbamide's enhancement of SOCE is hypothesized to be mediated through its interaction with the sigma-2/TMEM97 receptor.[2] TMEM97 is located in the endoplasmic reticulum and plasma membrane and is involved in regulating cholesterol homeostasis.[2] It is proposed that **barbamide**, by binding to TMEM97, may induce a rearrangement of membrane cholesterol. This alteration in the lipid environment could, in turn, enhance the function of Orai1, the pore-forming subunit of the store-operated calcium channel, leading to increased Ca^{2+} influx upon store depletion.[2]



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Caption: Proposed mechanism of **barbamide**-mediated enhancement of SOCE.

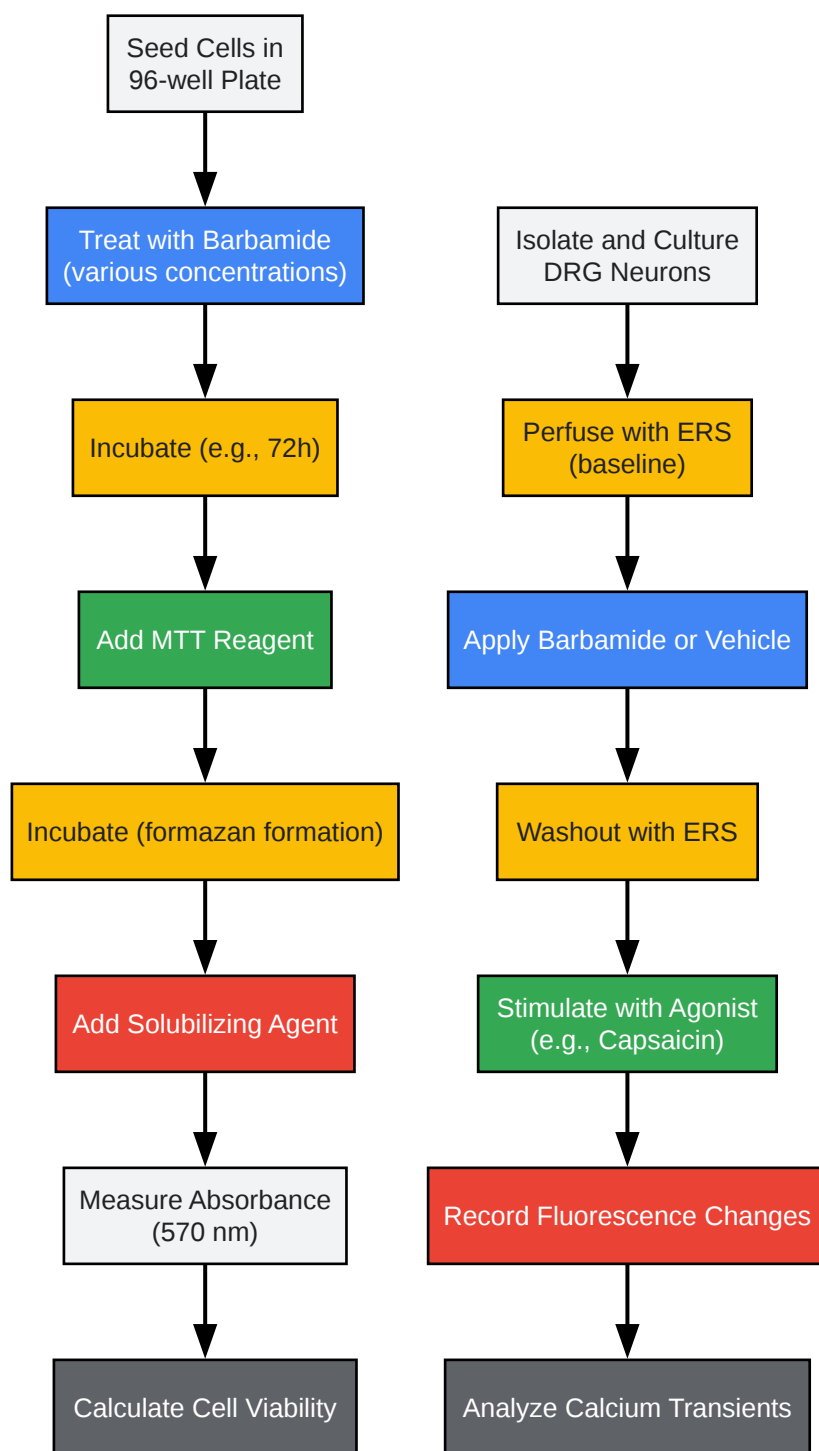
Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of **barbamide**.

Cell Viability (MTT) Assay

- Objective: To assess the cytotoxicity of **barbamide** against mammalian cell lines.
- Methodology:
 - Cells (e.g., MDA-MB-231, BT-549, MCF-7, HEK-293) are seeded in 96-well plates and allowed to adhere overnight.
 - The culture medium is replaced with fresh medium containing various concentrations of **barbamide** (e.g., 0.1, 0.3, 1, 3, 10, 30, and 100 μM) or vehicle control (e.g., 0.1% DMSO).
 - Plates are incubated for a specified period (e.g., 72 hours).

- Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
- The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
- Cell viability is calculated as a percentage of the vehicle-treated control cells.



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